molecular formula C7H21N4P B14672409 Phosphorimidic triamide, heptamethyl- CAS No. 49778-04-3

Phosphorimidic triamide, heptamethyl-

Cat. No.: B14672409
CAS No.: 49778-04-3
M. Wt: 192.24 g/mol
InChI Key: XIYLJKDSPVXWSV-UHFFFAOYSA-N
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Description

Phosphorimidic triamide, heptamethyl- is a specialist phosphoramide-based compound utilized in advanced research and development. Its molecular structure suggests potential utility as a solvent or ligand in organometallic chemistry and catalytic processes, similar to the related compound hexamethylphosphoric triamide (HMPA) which is known to solvate cations and enhance reaction rates in organic synthesis . Researchers value this class of compounds for its strong coordinating properties and polar aprotic nature, which can be critical for facilitating challenging synthetic transformations, stabilizing reactive intermediates, and improving the selectivity of reactions involving strong bases or organolithium reagents . The primary applications for heptamethylphosphorimidic triamide are anticipated within pharmaceutical intermediate synthesis, materials science research, and as a component in specialized catalyst systems, where its unique properties may enable new pathways or optimize existing ones. Handling should adhere to strict safety protocols for laboratory chemicals, as phosphoramides can pose specific health hazards. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the most recent safety data sheet for detailed handling and hazard information.

Properties

CAS No.

49778-04-3

Molecular Formula

C7H21N4P

Molecular Weight

192.24 g/mol

IUPAC Name

N-[bis(dimethylamino)-methylimino-λ5-phosphanyl]-N-methylmethanamine

InChI

InChI=1S/C7H21N4P/c1-8-12(9(2)3,10(4)5)11(6)7/h1-7H3

InChI Key

XIYLJKDSPVXWSV-UHFFFAOYSA-N

Canonical SMILES

CN=P(N(C)C)(N(C)C)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of phosphorimidic triamide, heptamethyl-, involves several routes. One common method is the reaction of phosphorus halides with amines under controlled conditions. This process typically requires specific temperatures and solvents to ensure the desired product’s formation . Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity .

Q & A

Q. What are the primary synthetic routes for heptamethylphosphorimidic triamide, and how are intermediates characterized?

Heptamethylphosphorimidic triamide is typically synthesized via nucleophilic substitution reactions involving phosphorus pentachloride and methylamine derivatives. Key intermediates, such as tert-butyl-substituted precursors (e.g., N‴-tert-butyl derivatives), are purified via column chromatography and characterized using 31P^{31}\text{P} NMR to confirm phosphorus coordination and 1H^{1}\text{H}/13C^{13}\text{C} NMR for methyl group verification . X-ray crystallography may resolve ambiguities in stereochemistry for structurally complex intermediates .

Q. How is the compound’s purity and stability validated under experimental conditions?

Purity is assessed via high-resolution mass spectrometry (HRMS) and elemental analysis. Stability studies under inert atmospheres (e.g., argon) are critical, as moisture or protic solvents can hydrolyze the phosphorimidic core. Thermogravimetric analysis (TGA) quantifies decomposition thresholds, while 31P^{31}\text{P} NMR monitors hydrolytic byproducts like phosphoric acid derivatives .

Q. What role does heptamethylphosphorimidic triamide play in organic synthesis?

As a superbase (e.g., Schwesinger base t-Bu-P4, pKBH+_\text{BH+} = 42.7), it deprotonates weak acids like alcohols or terminal alkynes, enabling reactions such as polymerization (e.g., poly(phthalaldehyde)) or enantioselective catalysis. Its non-ionic nature minimizes side reactions compared to metal bases .

Advanced Research Questions

Q. How does steric hindrance from substituents (e.g., tert-butyl) influence its basicity and catalytic efficiency?

The tert-butyl group in derivatives like t-Bu-P4 increases steric bulk, reducing solvent accessibility to the phosphorus center and enhancing thermodynamic basicity. However, excessive steric hindrance can slow reaction kinetics. Computational studies (DFT) correlate substituent size with activation barriers, while Hammett plots quantify electronic effects on deprotonation rates .

Q. How can contradictory data on deprotonation efficiency in different solvents be resolved?

Contradictions often arise from solvent polarity and hydrogen-bonding effects. For example, acetonitrile (low polarity) maximizes base strength, while DMSO stabilizes ionic transition states. Researchers should:

  • Compare pKa_\text{a} values in uniform solvent systems.
  • Use kinetic isotope effects (KIEs) to distinguish between proton-transfer mechanisms.
  • Validate results with in situ IR spectroscopy to track deprotonation in real time .

Q. What experimental designs optimize reaction conditions for large-scale applications?

Design of experiments (DoE) methodologies are recommended:

  • Factors: Temperature, solvent dielectric constant, base concentration.
  • Responses: Yield, enantiomeric excess (for asymmetric catalysis), byproduct formation.
  • Example: A central composite design (CCD) for poly(phthalaldehyde) synthesis identified optimal conditions at 0.05 mol% base loading and -20°C, minimizing chain-transfer side reactions .

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